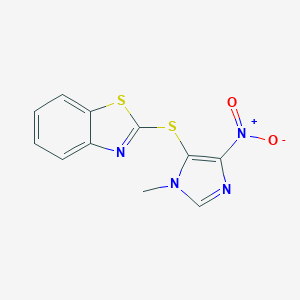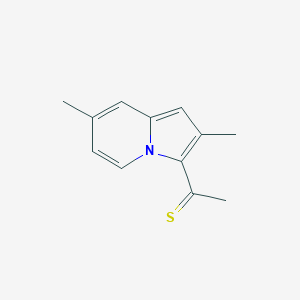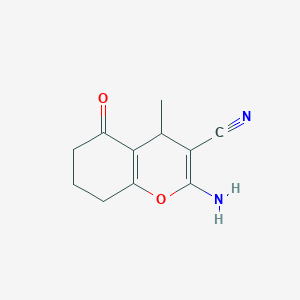
2-({4-nitro-1-methyl-1H-imidazol-5-yl}sulfanyl)-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({4-nitro-1-methyl-1H-imidazol-5-yl}sulfanyl)-1,3-benzothiazole is a complex organic compound that features both an imidazole and a benzothiazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles, which are then reacted with benzothiazole derivatives under specific conditions . The reaction conditions often include the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-({4-nitro-1-methyl-1H-imidazol-5-yl}sulfanyl)-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The imidazole and benzothiazole rings can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dimethyl sulfoxide (DMSO) and acetonitrile are often used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the imidazole or benzothiazole rings.
Applications De Recherche Scientifique
2-({4-nitro-1-methyl-1H-imidazol-5-yl}sulfanyl)-1,3-benzothiazole has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2-({4-nitro-1-methyl-1H-imidazol-5-yl}sulfanyl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The compound can also bind to specific enzymes or receptors, modulating their activity and resulting in therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-methyl-4-nitro-1H-imidazole
- 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetic acid
- 4-(1-methyl-4-nitro-1H-imidazol-5-yl)-morpholine
Uniqueness
2-({4-nitro-1-methyl-1H-imidazol-5-yl}sulfanyl)-1,3-benzothiazole is unique due to the presence of both imidazole and benzothiazole moieties, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
80890-05-7 |
|---|---|
Formule moléculaire |
C11H8N4O2S2 |
Poids moléculaire |
292.3g/mol |
Nom IUPAC |
2-(3-methyl-5-nitroimidazol-4-yl)sulfanyl-1,3-benzothiazole |
InChI |
InChI=1S/C11H8N4O2S2/c1-14-6-12-9(15(16)17)10(14)19-11-13-7-4-2-3-5-8(7)18-11/h2-6H,1H3 |
Clé InChI |
WVRCLOQDSRMFMU-UHFFFAOYSA-N |
SMILES |
CN1C=NC(=C1SC2=NC3=CC=CC=C3S2)[N+](=O)[O-] |
SMILES canonique |
CN1C=NC(=C1SC2=NC3=CC=CC=C3S2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{4-[(3-Nitropyridin-2-yl)thio]phenyl}amine](/img/structure/B432616.png)
![2-[4-(5-Morpholin-4-ylsulfonylpyridin-2-yl)piperazin-1-yl]ethanol](/img/structure/B432617.png)
![4-{[6-(4-Isopropyl-1-piperazinyl)-3-pyridinyl]sulfonyl}morpholine](/img/structure/B432620.png)





![1',5'-dimethyl-2'-phenyl-4-(phenyldiazenyl)-2',3'-dihydro-3'-oxo-3,4'-bi[1H-pyrazole]-5-amine](/img/structure/B432732.png)
methanone](/img/structure/B432781.png)
![6-Benzyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B432795.png)
![2-[2-[(4-Bromophenyl)carbamoyl]phenyl]benzoic acid](/img/structure/B432800.png)
![6-chloro-2-(6-methyl-2-pyridinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B432804.png)
